3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone
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Overview
Description
3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone, also known as BHQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHQ belongs to the class of quinoline derivatives and has been extensively studied for its biological activities.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone has also been shown to inhibit the activity of protein kinase C, an enzyme that plays a critical role in cell signaling and regulation.
Biochemical and Physiological Effects:
3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone is its broad range of biological activities, which make it a potential candidate for the development of new drugs. 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone is its low solubility in water, which can make it challenging to work with in some experimental settings.
Future Directions
There are several future directions for the study of 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone. One area of research is the development of new synthetic methods for 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone that can improve yield and purity. Another area of research is the investigation of the potential applications of 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone in materials science, such as in the development of new sensors and electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone involves the reaction of 2-hydroxy-1,4-naphthoquinone with 1,2-diaminobenzene in the presence of a suitable solvent and catalyst. The resulting product is then treated with hexylamine to obtain 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone. The synthesis of 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone is a multistep process that requires careful optimization of reaction conditions to achieve high yields.
Scientific Research Applications
3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone has been investigated for its anticancer, antiviral, and antimicrobial activities. 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxy-2(1H)-quinolinone has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxyquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-3-4-9-14-25-18-13-8-5-10-15(18)20(26)19(22(25)27)21-23-16-11-6-7-12-17(16)24-21/h5-8,10-13,26H,2-4,9,14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLWKKJDEUNICL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C3=NC4=CC=CC=C4N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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